N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O8S/c1-31-19-11-17(22-20(23-19)32-2)24-34(29,30)16-9-3-13(4-10-16)21-18(26)12-33-15-7-5-14(6-8-15)25(27)28/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOIHHXMULYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Salt Formation and Cyanamide Reaction
Malononitrile undergoes salt formation with methanol and anhydrous HCl in a composite solvent (e.g., dimethylformamide or petroleum ether) to yield dimethyl propylene diimine dihydrochloride. Subsequent reaction with cyanamide (H2NCN) in aqueous potassium hydroxide generates 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation and Functionalization
The intermediate undergoes condensation with HCl gas in the presence of a catalyst (unspecified in the patent) to form 2-chloro-4,6-dimethoxypyrimidine. To introduce the amine group at position 4, nucleophilic substitution with ammonia or a protected amine (e.g., benzylamine) is performed.
Table 1: Reaction Conditions for Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Salt formation | Malononitrile, MeOH, HCl, -15°C, 1 hr | 80% | |
| Cyanamide reaction | H2NCN, KOH, H2O, 20°C, 1 hr | 70% | |
| Condensation | HCl gas, catalyst, -15°C | 97.5% |
Sulfamoylation of the Phenyl Ring
The sulfamoyl bridge links the pyrimidine core to the phenyl group. This step typically involves reacting 4-aminobenzenesulfonyl chloride with 2,6-dimethoxypyrimidin-4-amine.
Synthesis of 4-Aminobenzenesulfonyl Chloride
4-Aminobenzenesulfonic acid is treated with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) to form the sulfonyl chloride.
Coupling with Pyrimidine Amine
The sulfonyl chloride reacts with 2,6-dimethoxypyrimidin-4-amine in the presence of a base (e.g., pyridine or triethylamine) to form N-(4-sulfamoylphenyl)-2,6-dimethoxypyrimidin-4-amine.
Table 2: Sulfamoylation Optimization Parameters
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DCM or THF | Maximizes solubility | |
| Base | Pyridine (2 eq) | Neutralizes HCl | |
| Temperature | 0–5°C (exothermic control) | Reduces side reactions |
Synthesis of 2-(4-Nitrophenoxy)Acetic Acid
The acetamide side chain is synthesized via nucleophilic substitution between 4-nitrophenol and haloacetic acid derivatives.
Phenoxyacetic Acid Formation
4-Nitrophenol reacts with chloroacetic acid in alkaline conditions (NaOH, H2O/ethanol) to yield 2-(4-nitrophenoxy)acetic acid. Alternatively, bromoacetic acid may be used for higher reactivity.
Activation to Acyl Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride in DCM.
Amide Coupling of Sulfamoylphenyl and Acetic Acid Moieties
The final step involves coupling 2-(4-nitrophenoxy)acetyl chloride with N-(4-sulfamoylphenyl)-2,6-dimethoxypyrimidin-4-amine.
Coupling Reagents and Conditions
Carbodiimide-based reagents like EDCl or DCC facilitate amide bond formation. HOBt or HOAt is added to suppress racemization.
Table 3: Amide Coupling Optimization
Purification and Characterization
Crude product is purified via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by HPLC (>99%) and NMR.
Alternative Synthetic Routes
Convergent Synthesis
The pyrimidine-sulfamoylphenyl and 4-nitrophenoxyacetamide segments are synthesized separately and coupled via a late-stage amide bond. This approach minimizes side reactions but requires orthogonal protecting groups.
Solid-Phase Synthesis
A resin-bound sulfamoylphenyl intermediate allows iterative coupling steps, though this method is less common for small-molecule synthesis.
Challenges and Optimization Strategies
-
Sulfamoyl Stability : The sulfamoyl group is prone to hydrolysis under acidic conditions. Reactions are conducted at neutral pH with moisture-free solvents.
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Nitro Group Reduction : The 4-nitrophenoxy group may undergo unintended reduction. Catalytic hydrogenation is avoided; instead, nitro groups are introduced late in the synthesis.
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Composite solvents (e.g., DCM/MeOH) balance reactivity and ease of isolation .
Chemical Reactions Analysis
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonamide derivatives.
Industry: The compound may be used in the development of new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . This dual action helps to reduce inflammation and oxidative stress in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core pharmacophore with several derivatives, differing primarily in substituents on the pyrimidine ring and the acetamide side chain. Below is a detailed comparison:
Substituent Variations on the Pyrimidine Ring
- Dimethoxy vs. Dimethylpyrimidine: N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide (CAS 312743-82-1): The dimethylpyrimidine substituent increases lipophilicity compared to the dimethoxy variant. This reduces solubility in polar solvents but may enhance membrane permeability .
Acetamide Side Chain Modifications
- 4-Nitrophenoxy vs. Halogenated or Alkylphenoxy Groups: 2-(4-Bromo-2-chlorophenoxy)-N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]}phenyl)acetamide: Halogen substituents (Br, Cl) increase molecular weight and lipophilicity, favoring hydrophobic interactions. However, the nitro group in the target compound offers stronger electron-withdrawing effects, which may improve binding to electron-deficient enzyme active sites .
Physical and Spectroscopic Properties
The higher melting points of dimethylpyrimidine derivatives (e.g., Compound 13) suggest stronger crystal lattice interactions compared to methoxy-substituted analogs. The target compound’s nitro group may lower melting points due to reduced symmetry .
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₆N₄O₅S
- Molecular Weight : 352.37 g/mol
- CAS Number : 555-25-9
The structure features a pyrimidine ring, sulfamoyl group, and nitrophenoxy moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, compounds containing sulfamoyl groups have demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, leading to cell death.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 32 µg/mL |
| Compound B | Bacillus subtilis | 16 µg/mL |
| This compound | TBD |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC₅₀ Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | 5.0 |
| Urease | Non-competitive Inhibition | 3.2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific target proteins and enzymes. Molecular docking studies suggest that the compound binds effectively to the active sites of these proteins, inhibiting their function.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several sulfamoyl-containing compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with low MIC values.
Case Study 2: Enzyme Inhibition in Alzheimer's Disease Models
In a separate investigation focusing on Alzheimer's disease models, researchers assessed the impact of this compound on AChE activity. The compound demonstrated significant inhibition in vitro, suggesting its potential as a therapeutic agent for cognitive enhancement.
Q & A
Q. What multi-step synthetic routes are commonly employed to synthesize N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide?
Synthesis typically involves sequential functionalization of core heterocyclic scaffolds. A general approach includes:
- Preparation of the 2,6-dimethoxypyrimidin-4-amine intermediate via nucleophilic substitution or condensation reactions.
- Sulfonylation of the pyrimidine amine with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylphenylacetamide) under controlled pH (7–9) and inert atmosphere to form the sulfamoyl bridge .
- Coupling of the sulfamoyl intermediate with 4-nitrophenoxyacetic acid via amide bond formation, using coupling agents like EDC/HOBt in aprotic solvents (e.g., DMF) . Key challenges include maintaining regioselectivity during sulfonylation and minimizing hydrolysis of the nitro group.
Q. Which spectroscopic and crystallographic methods are critical for confirming structural integrity and purity?
- NMR (¹H/¹³C): Assign peaks for the sulfamoyl NH (~10.5 ppm), pyrimidine methoxy groups (~3.8 ppm), and nitrophenoxy aromatic protons (δ 7.5–8.2 ppm). Discrepancies in splitting patterns may indicate incomplete coupling or byproducts .
- X-ray crystallography: Resolve ambiguities in stereochemistry or bond lengths, particularly for the sulfamoyl and acetamide linkages. SHELX software is recommended for refinement, leveraging high-resolution data to validate molecular geometry .
- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., cleavage at the sulfamoyl bridge) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Enzyme inhibition assays: Screen against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence-based or radiometric assays at varying concentrations (1–100 µM) .
- Antimicrobial susceptibility testing: Assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria via broth microdilution .
- Cytotoxicity profiling: Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can conflicting NMR and crystallographic data on sulfamoyl bond geometry be resolved?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies include:
- Variable-temperature NMR: Probe rotational freedom of the sulfamoyl group by analyzing coalescence of NH proton signals at elevated temperatures .
- DFT calculations: Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify the most stable conformer .
- Synchrotron XRD: Collect high-resolution crystallographic data (≤0.8 Å) to resolve subtle bond distortions and validate computational models .
Q. What strategies optimize coupling reaction yields while minimizing nitro group reduction?
- Catalyst selection: Replace Pd/C with Pd(OAc)₂/Xantphos to suppress nitro reduction during Suzuki-Miyaura couplings .
- Solvent control: Use degassed DCM/THF mixtures to prevent trace oxygen from promoting side reactions.
- Low-temperature quenching: Terminate reactions at −20°C to stabilize intermediates and reduce decomposition .
- In-situ FTIR monitoring: Track nitro group IR stretches (~1520 cm⁻¹) to detect premature reduction .
Q. How can structure-activity relationships (SAR) guide modifications to enhance solubility without compromising potency?
- Polar substituents: Introduce hydroxyl or morpholine groups at the phenylacetamide moiety to improve aqueous solubility. Monitor logP changes via HPLC retention times .
- Prodrug approaches: Convert the nitro group to an amine via controlled reduction, then formulate as a phosphate ester for enhanced bioavailability .
- Co-crystallization studies: Identify solvates or co-formers (e.g., cyclodextrins) that stabilize the compound in polar media .
Q. What computational tools are effective for predicting binding modes to biological targets?
- Molecular docking (AutoDock Vina): Dock the compound into homology models of target proteins (e.g., HIV protease) using the pyrimidine ring as an anchor. Prioritize poses with sulfamoyl H-bonds to catalytic residues .
- MD simulations (GROMACS): Simulate binding stability over 100 ns trajectories, analyzing RMSD fluctuations (<2 Å) and interaction persistence (e.g., π-π stacking with Phe residues) .
- Free-energy perturbation (FEP): Calculate ΔΔG values for nitro-to-cyano substitutions to quantify potency trade-offs .
Methodological Notes
- Contradiction management: Variability in synthetic protocols (e.g., solvent choices in vs. 13) necessitates DOE (design of experiments) to identify critical parameters .
- Industrial relevance: While commercial-scale production is excluded, lab-scale techniques like flow chemistry () can bridge academic and translational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
